1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine
Brand Name: Vulcanchem
CAS No.: 1016678-92-4
VCID: VC16682874
InChI: InChI=1S/C11H16F2N2O/c1-8(15-14)2-3-9-4-6-10(7-5-9)16-11(12)13/h4-8,11,15H,2-3,14H2,1H3
SMILES:
Molecular Formula: C11H16F2N2O
Molecular Weight: 230.25 g/mol

1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine

CAS No.: 1016678-92-4

Cat. No.: VC16682874

Molecular Formula: C11H16F2N2O

Molecular Weight: 230.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine - 1016678-92-4

Specification

CAS No. 1016678-92-4
Molecular Formula C11H16F2N2O
Molecular Weight 230.25 g/mol
IUPAC Name 4-[4-(difluoromethoxy)phenyl]butan-2-ylhydrazine
Standard InChI InChI=1S/C11H16F2N2O/c1-8(15-14)2-3-9-4-6-10(7-5-9)16-11(12)13/h4-8,11,15H,2-3,14H2,1H3
Standard InChI Key IDGSUKWULMFTSI-UHFFFAOYSA-N
Canonical SMILES CC(CCC1=CC=C(C=C1)OC(F)F)NN

Introduction

1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine is a complex organic compound belonging to the class of hydrazines, characterized by the presence of the hydrazine functional group (-NH-NH-). This compound features a difluoromethoxy substituent attached to a phenyl group, which significantly influences its chemical properties and biological activities. The molecular formula of this compound is C11H16F2N2O, with a molecular weight of approximately 230.25 g/mol .

Synthesis Methods

The synthesis of 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine typically involves several steps, starting with the preparation of the difluoromethoxy group. This often begins with the reaction of 4-nitrophenol with sodium hydroxide, followed by further reactions to produce 4-(difluoromethoxy)aniline, which serves as a precursor for various derivatives, including hydrazines.

Synthesis Steps

  • Preparation of Difluoromethoxy Group: The synthesis starts with the preparation of the difluoromethoxy group, typically from 4-nitrophenol.

  • Formation of Aniline Derivative: The difluoromethoxy group is then attached to an aniline derivative.

  • Reaction with Hydrazine: The final step involves the reaction of the aniline derivative with hydrazine to form the target compound.

Chemical Reactivity

1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine participates in various chemical reactions typical of hydrazines. The difluoromethoxy group enhances electrophilicity due to its electron-withdrawing nature, potentially increasing reactivity in electrophilic aromatic substitution reactions.

Reactivity Table

Reaction TypeDescription
Electrophilic Aromatic SubstitutionEnhanced by difluoromethoxy group
Nucleophilic SubstitutionPossible due to hydrazine group

Biological Activity and Applications

Hydrazine derivatives, including 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine, may exhibit biological activity through interactions with various biological targets. These compounds have been studied for potential antitumor activity and as intermediates in biochemical pathways.

Biological Activity Table

Potential ActivityDescription
Antitumor ActivityPotential due to hydrazine structure
Biochemical Pathway IntermediatesPossible role in various biochemical processes

Characterization Techniques

Characterization of 1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure. Mass spectrometry is used to determine molecular weight and purity levels.

Characterization Techniques Table

TechniquePurpose
NMR SpectroscopyConfirm molecular structure
IR SpectroscopyAnalyze molecular vibrations
Mass SpectrometryDetermine molecular weight and purity

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